Tropylium hexafluorophosphate
Overview
Description
Tropylium hexafluorophosphate is an organic salt composed of the tropylium cation (C₇H₇⁺) and the hexafluorophosphate anion (PF₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and versatility in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of Tropylium Hexafluorophosphate is organic compounds that undergo transformations . This compound acts as a catalyst, facilitating a variety of organic reactions .
Mode of Action
This compound, being a non-benzenoid aromatic species, is more prone to nucleophilic/electrophilic reactions than neutral benzenoid equivalents . This ability enables it to assist in a variety of chemical reactions . It brings about a large number of organic transformations, such as hydroboration reactions, ring contraction, the trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions .
Biochemical Pathways
This compound affects a variety of biochemical pathways. It plays a role in the synthesis of macrocyclic compounds and cage structures . It also functions as a coupling reagent in synthetic reactions . The primary purpose of using this compound in organic reactions is to replace transition metals in catalysis chemistry .
Pharmacokinetics
Its use in organic reactions suggests that it has a significant impact on the bioavailability of the compounds it helps synthesize .
Result of Action
The result of this compound’s action is the facilitation of a variety of organic conversions . It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain substrates or reagents can affect the yield and selectivity of the reactions it catalyzes . Furthermore, it has been shown to be an environmentally safe catalyst in synthesis .
Preparation Methods
Tropylium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of tropylium bromide with silver hexafluorophosphate, resulting in the formation of this compound and silver bromide as a byproduct . . These methods are typically carried out under controlled laboratory conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Tropylium hexafluorophosphate undergoes a variety of chemical reactions, including:
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the positive charge on the tropylium ion.
Coupling Reactions: This compound is used as a coupling reagent in synthetic chemistry, aiding in the formation of complex organic molecules.
Common reagents used in these reactions include silver hexafluorophosphate, bromine, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tropylium hexafluorophosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tropylium hexafluorophosphate can be compared to other similar compounds, such as:
Tropylium tetrafluoroborate: Another salt of the tropylium ion, which is also used as a catalyst in organic synthesis.
Triphenylmethyl hexafluorophosphate: An organic salt with similar applications in catalysis and organic synthesis.
Tropolone: A non-benzenoid aromatic compound with similar stability and reactivity due to its conjugated ring system.
This compound is unique in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
cyclohepta-1,3,5-triene;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBPSALVMPRNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29663-54-5 | |
Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029663545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cycloheptatrienylium hexafluorophosphate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the outcome of the reaction between ferrocene and tropylium hexafluorophosphate, and how is the product structurally characterized?
A1: The reaction of ferrocene with this compound yields ferrocenylthis compound. [] The crystal structure of this product was determined using X-ray diffraction, revealing it crystallizes in the monoclinic space group P21/C. The study reports the following crystallographic data: a = 9.7858(10) Å, b = 16.3692(24) Å, c = 10.901(4) Å, β = 113.030(18)°, Z = 4, T = 27 °C, V = 1607.0(7) Å3. [] While this information offers valuable insights into the molecular structure of the product, the study does not delve into the reaction mechanism or potential applications of ferrocenylthis compound.
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